Cimicoxib

Vue d'ensemble

Description

Le cimicoxib est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé en médecine vétérinaire pour traiter la douleur et l'inflammation chez les chiens, en particulier ceux souffrant d'arthrose ou de douleurs post-chirurgicales . Il s'agit d'un inhibiteur sélectif de la cyclooxygénase-2 (COX-2), ce qui signifie qu'il cible spécifiquement l'enzyme COX-2 responsable de l'inflammation et de la douleur, tout en épargnant l'enzyme COX-1 qui protège la muqueuse gastrique .

Applications De Recherche Scientifique

Le cimicoxib a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des inhibiteurs de la COX-2 et leurs interactions avec d'autres molécules.

Biologie : Les chercheurs utilisent le this compound pour étudier les voies biologiques impliquées dans l'inflammation et la douleur.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'enzyme COX-2. Cette enzyme est responsable de la production de prostaglandines, qui sont des composés lipidiques qui médiatisent l'inflammation et la douleur. En bloquant la COX-2, le this compound réduit les niveaux de prostaglandines, ce qui soulage la douleur et l'inflammation . Les cibles moléculaires du this compound comprennent le site actif de l'enzyme COX-2, où il se lie et empêche l'enzyme de catalyser la conversion de l'acide arachidonique en prostaglandines .

Mécanisme D'action

Target of Action

Cimicoxib primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of pro-inflammatory cytokines and prostaglandin E (PGE) .

Mode of Action

This compound is a selective COX-2 inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory cytokines and PGE . This inhibition can lead to a decrease in inflammation and pain, which is particularly beneficial in conditions like osteoarthritis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are signaling molecules that play a key role in inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound reveal two groups of dogs: Poor Metabolizers (PM) and Extensive Metabolizers (EM) . The terminal half-life after oral administration is 8.0 ± 0.6 hours for the PM group and 4.6 ± 2.6 hours for the EM group . After intravenous administration, the half-lives are 5.6 ± 1.7 hours and 2.7 ± 0.9 hours for the PM and EM groups, respectively .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory cytokines and PGE . This results in decreased inflammation and pain, making this compound an effective anti-inflammatory, antipyretic, and analgesic drug .

Action Environment

The stability of this compound can be influenced by environmental conditions . It has been observed that the rate of decomposition of this compound in tested mixtures varies depending on the temperature and presence of other components . This compound has shown relatively high durability in changing environmental conditions, making it a more stable compound .

Analyse Biochimique

Biochemical Properties

Cimicoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain. The interaction between this compound and COX-2 is highly selective, minimizing the impact on COX-1, which is involved in maintaining normal physiological functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound reduces the levels of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation and pain . This inhibition also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the COX-2 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . The selective inhibition of COX-2 by this compound is achieved through its unique chemical structure, which allows it to fit into the active site of COX-2 while sparing COX-1 . This selective inhibition results in reduced inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various environmental factors, including temperature and pH . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have demonstrated that this compound maintains its anti-inflammatory effects over extended periods, with minimal degradation observed in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can cause gastrointestinal disturbances, renal impairment, and other toxic effects . Studies have identified a threshold dose beyond which the risk of adverse effects increases significantly . Therefore, it is crucial to adhere to the recommended dosage guidelines to ensure the safe and effective use of this compound in veterinary practice .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through demethylation . The major metabolite, demethylated this compound, is mainly eliminated in feces via the biliary route, with a smaller portion excreted in urine . The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic processes ensure the efficient elimination of this compound from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours . This compound is distributed throughout the body, with a higher affinity for inflamed tissues where COX-2 expression is elevated . The transport of this compound is facilitated by binding proteins and transporters that help in its uptake and distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . This compound does not require specific targeting signals or post-translational modifications for its localization, as it diffuses freely within the cytoplasm to reach its target enzyme . This localization allows this compound to effectively inhibit COX-2 activity and exert its anti-inflammatory effects at the site of inflammation .

Méthodes De Préparation

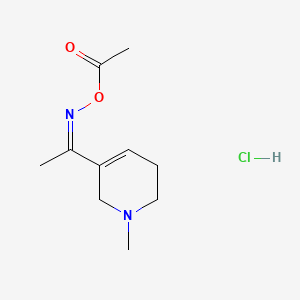

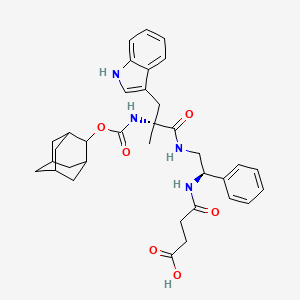

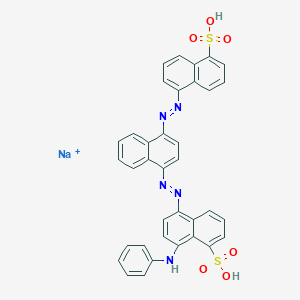

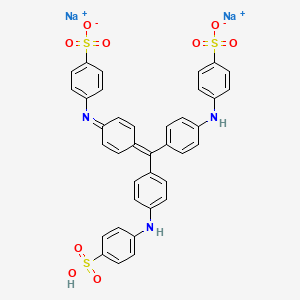

Voies de synthèse et conditions réactionnelles : Le cimicoxib est synthétisé par un processus en plusieurs étapes. L'étape clé implique la réaction d'une imine avec du TosMIC (tosylméthyl isocyanure) en présence de carbonate de potassium. Cette réaction peut être considérée comme une cycloaddition 2+3 de l'analogue azoté d'un cétène, conduisant à la formation du cycle imidazole . La voie de synthèse globale comprend :

- Formation de l'intermédiaire imine.

- Réaction de cycloaddition avec le TosMIC.

- Modifications ultérieures du groupe fonctionnel pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactifs de haute pureté, de conditions réactionnelles contrôlées et de techniques de purification efficaces pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le cimicoxib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le cycle imidazole.

Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation de certains atomes au sein de la molécule.

Substitution : Les réactions de substitution peuvent remplacer certains atomes ou groupes au sein de la molécule par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire des atomes d'halogène dans la molécule .

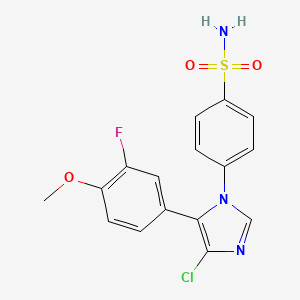

Comparaison Avec Des Composés Similaires

Le cimicoxib appartient à la classe des inhibiteurs de la COX-2, qui comprend également d'autres composés tels que le célécoxib, le rofécoxib et l'étoricoxib . Comparé à ces composés, le this compound est unique dans son application spécifique en médecine vétérinaire et sa structure chimique, qui comprend un groupe 4-chloro-5-(3-fluoro-4-méthoxyphényl)-1H-imidazol-1-yl . Cette unicité structurelle contribue à son inhibition sélective de la COX-2 et à son efficacité dans le traitement de la douleur et de l'inflammation chez les chiens.

Composés similaires :

- Célécoxib

- Rofécoxib

- Étoricoxib

- Valdécoxib

Le this compound se distingue par ses applications vétérinaires spécifiques et sa structure chimique unique, ce qui en fait un composé précieux dans le domaine de la médecine vétérinaire .

Propriétés

IUPAC Name |

4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXDNECMRLFQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181093 | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms. | |

| Record name | Cimicoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

265114-23-6 | |

| Record name | Cimicoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimicoxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)